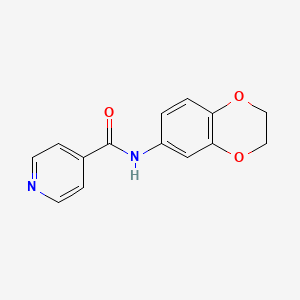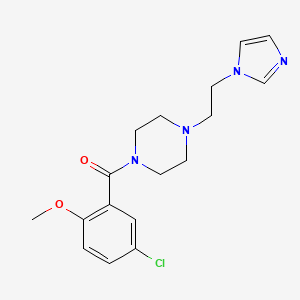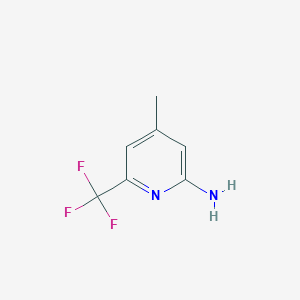
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other reagents under specific conditions . For example, one research involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride .Applications De Recherche Scientifique
Applications antibactériennes
Ce composé s'est avéré prometteur dans le domaine de la recherche antibactérienne. Des études ont indiqué que des dérivés de cette molécule peuvent inhiber la formation de biofilms bactériens, une étape cruciale dans la lutte contre les infections bactériennes . La capacité à perturber la formation de biofilms peut être particulièrement utile contre des souches pathogènes telles que Escherichia coli et Bacillus subtilis .
Activité hémolytique
L'activité hémolytique de ce composé a été étudiée, révélant qu'il possède une cytotoxicité légère . Cela suggère qu'il pourrait être utilisé en toute sécurité comme agent antibactérien, avec des dommages minimes aux cellules hôtes. L'équilibre entre l'efficacité et la sécurité est essentiel pour le développement de nouveaux médicaments.
Inhibition enzymatique
Des composés contenant la fraction benzodioxine ont été étudiés pour leur capacité à inhiber des enzymes telles que les cholinestérases et la lipo-oxygénases . Ces enzymes sont impliquées dans divers processus physiologiques, et leur inhibition peut être bénéfique pour traiter des maladies telles que la maladie d'Alzheimer et les affections inflammatoires.
Importance pharmacologique
Les dérivés de la benzodioxane sont reconnus pour leur importance pharmacologique dans plusieurs domaines thérapeutiques. Ils ont été identifiés comme des agents anti-inflammatoires, anti-arthritiques et antioxydants . Ces propriétés font d'eux des candidats précieux pour le développement de médicaments.
Activité anti-hépatotxique
Le potentiel anti-hépatotxique des composés contenant la benzodioxane est bien documenté. Par exemple, la silymarine, qui comprend le système cyclique de la 1,4-benzodioxane, a montré une activité anti-hépatotxique et antibactérienne significative . Cela suggère que notre composé d'intérêt pourrait également être étudié pour ses effets hépatoprotecteurs.
Régulation de la tension artérielle
Certaines molécules avec la structure de la benzodioxane se sont avérées contribuer à l'abaissement prolongé de la tension artérielle . Cela pourrait être particulièrement bénéfique pour les patients hypertendus, offrant une nouvelle voie potentielle de traitement.
Mécanisme D'action
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a type of sulfonamide . Sulfonamides are known as inhibitors of proteases , carbonic anhydrase , capsase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
The mode of action of this compound involves the inhibition of certain enzymes. In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting the foliate synthetase enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and multiplication . By inhibiting carbonic anhydrase, it reduces the output of bicarbonate ions, which are required for a transition state required for activity .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides like this compound are extensively used antibiotics because of their broad spectrum antibacterial action .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, it prevents the bacteria from growing and multiplying . Some sulfonamide derivatives have also been found to exhibit anticancer properties. They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the absorption of the drug in the gastrointestinal tract . Additionally, the presence of other substances in the body, such as food or other medications, can also affect the absorption, distribution, metabolism, and excretion of the drug .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with various cellular pathways .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-3-5-15-6-4-10)16-11-1-2-12-13(9-11)19-8-7-18-12/h1-6,9H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFSIRVUTASGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)

![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)



![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)
